molecular formula C4H8N2O2 B14718937 (Propan-2-ylideneamino) carbamate CAS No. 17686-66-7

(Propan-2-ylideneamino) carbamate

Katalognummer: B14718937
CAS-Nummer: 17686-66-7
Molekulargewicht: 116.12 g/mol
InChI-Schlüssel: FVZBZOHLIPJKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Propan-2-ylideneamino) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamate group attached to a propan-2-ylideneamino moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-ylideneamino) carbamate can be achieved through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields the desired carbamate with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow systems to enhance efficiency and scalability. Catalysts such as iron-chrome complexes are used to facilitate the reaction, leading to high yields and selectivity . This method is preferred due to its sustainability and reduced environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(Propan-2-ylideneamino) carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Wirkmechanismus

The mechanism of action of (Propan-2-ylideneamino) carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Propan-2-ylideneamino) carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds and participate in various reactions makes it valuable in multiple applications.

Eigenschaften

CAS-Nummer

17686-66-7

Molekularformel

C4H8N2O2

Molekulargewicht

116.12 g/mol

IUPAC-Name

(propan-2-ylideneamino) carbamate

InChI

InChI=1S/C4H8N2O2/c1-3(2)6-8-4(5)7/h1-2H3,(H2,5,7)

InChI-Schlüssel

FVZBZOHLIPJKPC-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOC(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.